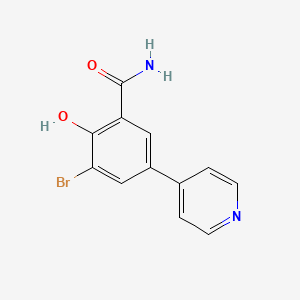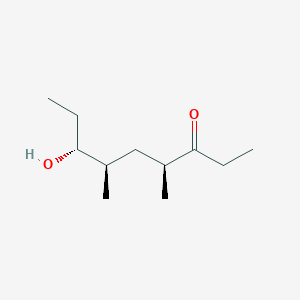
(4S,6R,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One common approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including stereoselective reactions to ensure the correct configuration of the final product .
Industrial Production Methods: Industrial production of serricornin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced techniques such as palladium-catalyzed hydrogenolysis of alkenyloxiranes .
Analyse Des Réactions Chimiques
Types of Reactions: Serricornin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving serricornin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of serricornin depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones and acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Serricornin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and reaction mechanisms . In biology, it is crucial for understanding insect behavior and developing pest control strategies .
Mécanisme D'action
The mechanism of action of serricornin involves its interaction with specific receptors in male cigarette beetles . The compound binds to these receptors, triggering a series of molecular events that lead to the attraction and excitation of the males . This process is essential for the mating behavior of the species and ensures successful reproduction .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to serricornin include other insect pheromones such as anhydroserricornin and various stereoisomers of serricornin . These compounds share similar structures and functions but differ in their stereochemistry and biological activity .
Uniqueness of Serricornin: Serricornin is unique due to its specific stereochemistry, which is crucial for its biological activity . The (4S,6S,7S)-isomer is the most attractive to male cigarette beetles, making it highly effective for use in pheromone traps and pest control strategies .
Propriétés
Numéro CAS |
84823-59-6 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(4S,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
Clé InChI |
YEKDTNYNLCQHPV-KXUCPTDWSA-N |
SMILES isomérique |
CC[C@H]([C@H](C)C[C@H](C)C(=O)CC)O |
SMILES canonique |
CCC(C(C)CC(C)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


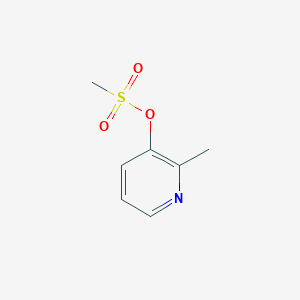
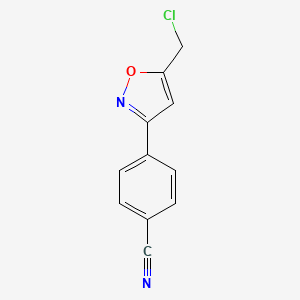
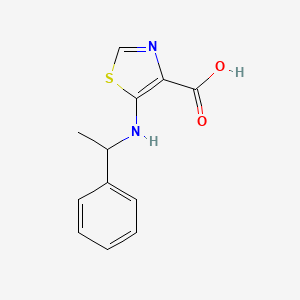
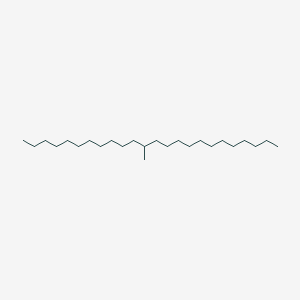
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
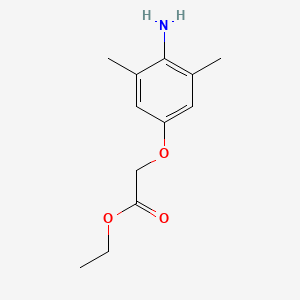
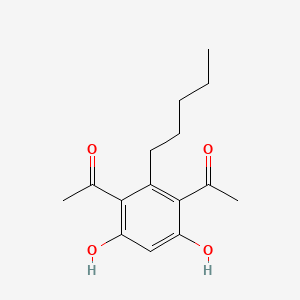
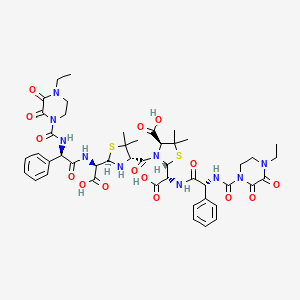
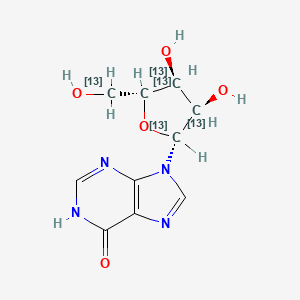
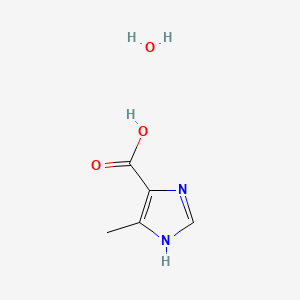
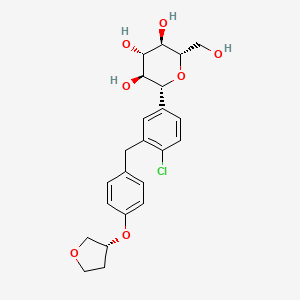
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
